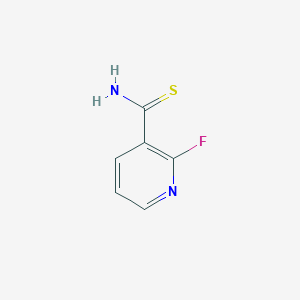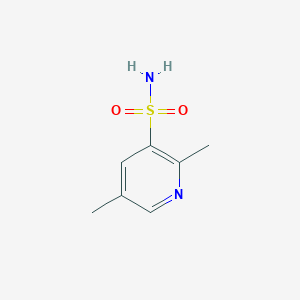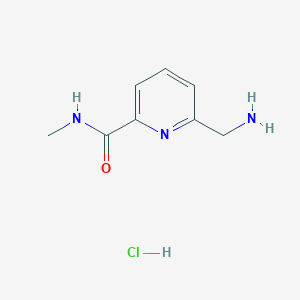
Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes bromine, chlorine, and ethyl groups, making it a valuable molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate typically involves the esterification of the corresponding indole-2-carboxylic acid derivative. The process may include the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Methyl indole-5-carboxylate
- Ethyl indole-2-carboxylate
- 4-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl group, makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C12H11BrClNO2 |
|---|---|
分子量 |
316.58 g/mol |
IUPAC名 |
methyl 4-bromo-5-chloro-3-ethyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H11BrClNO2/c1-3-6-9-8(5-4-7(14)10(9)13)15-11(6)12(16)17-2/h4-5,15H,3H2,1-2H3 |
InChIキー |
IORUGVNGEXDVCV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC2=C1C(=C(C=C2)Cl)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)


![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)





![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)


